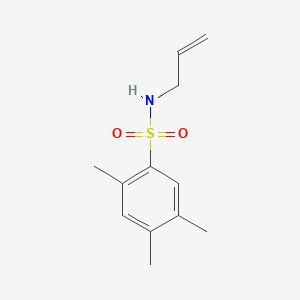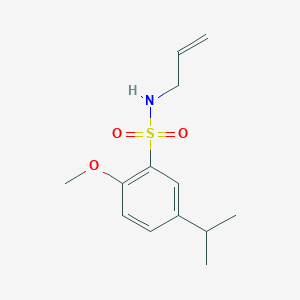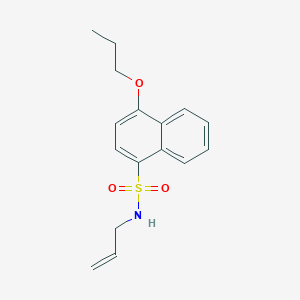
4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide, also known as EHPN, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical properties, which make it suitable for use in a variety of laboratory experiments and studies. In
Scientific Research Applications
4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide has been used in a variety of scientific research applications, including studies on enzyme inhibition, protein binding, and drug discovery. This compound has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which has implications for the treatment of diseases such as glaucoma and epilepsy. 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide has also been used in studies on protein binding, where it has been shown to bind to certain proteins with high affinity. This property makes it useful for drug discovery and the development of new therapeutics.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the binding of certain proteins. 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This inhibition may lead to a decrease in intraocular pressure, making 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide a potential treatment for glaucoma.
Biochemical and Physiological Effects:
4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide has been shown to have a number of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the binding of certain proteins, and the potential to decrease intraocular pressure. In addition, 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide has been shown to have low toxicity and is well-tolerated in laboratory animals, making it a promising compound for further research.
Advantages and Limitations for Lab Experiments
The advantages of using 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide in lab experiments include its unique chemical properties, its ability to inhibit certain enzymes and bind to certain proteins, and its low toxicity. However, there are also limitations to using 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound safely.
Future Directions
There are many potential future directions for research on 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide, including further studies on its mechanism of action, its potential applications in drug discovery, and its use in the treatment of diseases such as glaucoma and epilepsy. In addition, there may be other enzymes and proteins that 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide can interact with, leading to new avenues of research. Finally, there may be new synthesis methods that can be developed to improve the yield and purity of 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide, making it more accessible for research purposes.
Conclusion:
In conclusion, 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide is a chemical compound with unique properties that make it suitable for use in a variety of scientific research applications. Its ability to inhibit certain enzymes and bind to certain proteins makes it a promising compound for drug discovery and the development of new therapeutics. While there are limitations to using 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide, there are also many potential future directions for research on this compound, making it an exciting area of study in the field of scientific research.
Synthesis Methods
The synthesis of 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide involves the reaction of 4-nitro-N-(2-hydroxypropyl)-1-naphthalenesulfonamide with ethanol in the presence of a catalyst. The resulting product is then reduced using a reducing agent such as iron powder or zinc dust to yield 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide. This synthesis method has been optimized to produce high yields of 4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide with minimal impurities.
properties
Product Name |
4-ethoxy-N-(2-hydroxypropyl)-1-naphthalenesulfonamide |
|---|---|
Molecular Formula |
C15H19NO4S |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
4-ethoxy-N-(2-hydroxypropyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C15H19NO4S/c1-3-20-14-8-9-15(13-7-5-4-6-12(13)14)21(18,19)16-10-11(2)17/h4-9,11,16-17H,3,10H2,1-2H3 |
InChI Key |
LBTRYYMZVOOSQQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC(C)O |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272668.png)
![2-{4-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272669.png)
![2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272671.png)









![1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B272752.png)